Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a piperazine ring substituted with a nitropyridine moiety and a tert-butyl ester group.
Scientific Research Applications
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-nitropyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-(3-Nitropyridin-2-yl)piperazine-1-carboxylic acid.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKCZGSSAXGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653106 |
Source
|
Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153473-24-6 |
Source
|
Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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